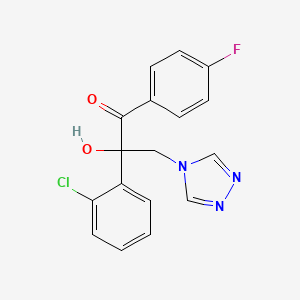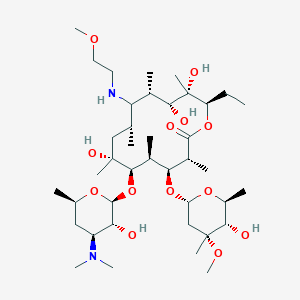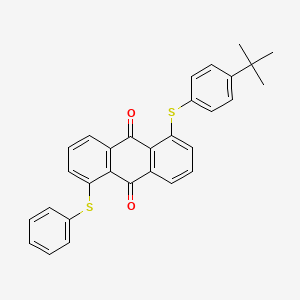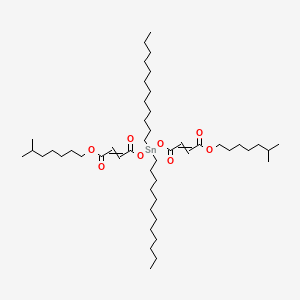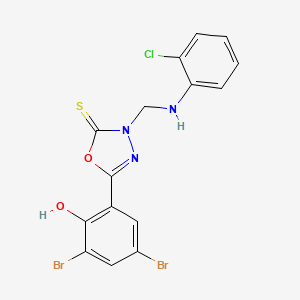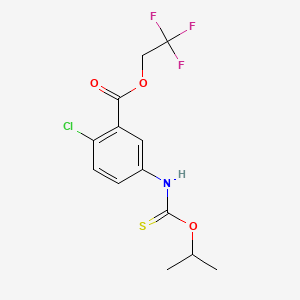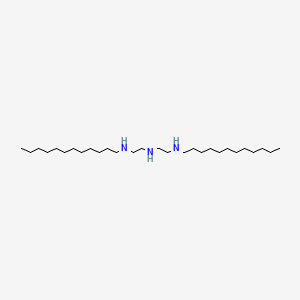
N-Dodecyl-N'-(2-(dodecylamino)ethyl)ethylenediamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Dodecyl-N’-(2-(dodecylamino)ethyl)ethylenediamine is an organic compound with the molecular formula C28H61N3. It is a type of ethylenediamine derivative, characterized by the presence of long dodecyl chains. This compound is known for its surfactant properties, making it useful in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-Dodecyl-N’-(2-(dodecylamino)ethyl)ethylenediamine can be synthesized through a multi-step reaction process. One common method involves the reaction of ethylenediamine with dodecylamine in the presence of a suitable catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of N-Dodecyl-N’-(2-(dodecylamino)ethyl)ethylenediamine involves large-scale reactors where the reactants are mixed and heated. The process may include purification steps such as distillation or crystallization to obtain a high-purity product suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
N-Dodecyl-N’-(2-(dodecylamino)ethyl)ethylenediamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the amine groups, leading to different products.
Substitution: The dodecyl chains can be substituted with other alkyl or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-dodecyl-N’-(2-(dodecylamino)ethyl)ethylenediamine oxides, while substitution reactions can produce a variety of substituted ethylenediamine derivatives.
Applications De Recherche Scientifique
N-Dodecyl-N’-(2-(dodecylamino)ethyl)ethylenediamine has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in the study of cell membranes and protein interactions due to its amphiphilic nature.
Medicine: Investigated for potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the formulation of detergents, emulsifiers, and other industrial products.
Mécanisme D'action
The mechanism of action of N-Dodecyl-N’-(2-(dodecylamino)ethyl)ethylenediamine involves its interaction with molecular targets such as cell membranes and proteins. The long dodecyl chains allow the compound to insert into lipid bilayers, disrupting membrane integrity and affecting cellular functions. This property is particularly useful in applications such as antimicrobial treatments and drug delivery.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Dimethyldodecylamine: Another surfactant with similar properties but different molecular structure.
N-Dodecyl-N,N-dimethylamine: Shares the dodecyl chain but differs in the amine groups.
Uniqueness
N-Dodecyl-N’-(2-(dodecylamino)ethyl)ethylenediamine is unique due to its dual dodecyl chains and ethylenediamine backbone, which confer distinct surfactant properties and make it suitable for a wide range of applications. Its ability to interact with both hydrophobic and hydrophilic environments sets it apart from other similar compounds.
Propriétés
Numéro CAS |
41955-35-5 |
|---|---|
Formule moléculaire |
C28H61N3 |
Poids moléculaire |
439.8 g/mol |
Nom IUPAC |
N-dodecyl-N'-[2-(dodecylamino)ethyl]ethane-1,2-diamine |
InChI |
InChI=1S/C28H61N3/c1-3-5-7-9-11-13-15-17-19-21-23-29-25-27-31-28-26-30-24-22-20-18-16-14-12-10-8-6-4-2/h29-31H,3-28H2,1-2H3 |
Clé InChI |
WBAZLMILKDTIQE-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCNCCNCCNCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


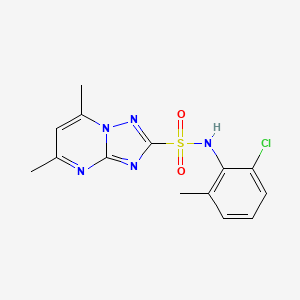
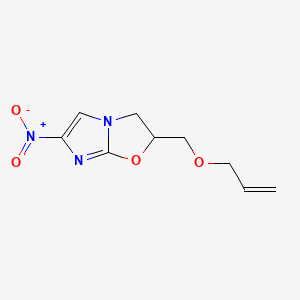
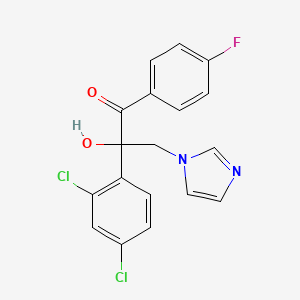
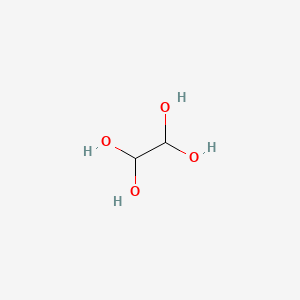
![3,7,7-Trimethylbicyclo[4.1.0]hept-3-ene-2-carbaldehyde](/img/structure/B15180407.png)
